

Unveiling Hpk1-IN-36 Efficacy: A Comparative Analysis of pSLP-76 Inhibition

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Compound of Interest		
Compound Name:	Hpk1-IN-36	
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Hpk1-IN-36**'s activity against other Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The focus is on a key downstream target, the phosphorylation of SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), as measured by Western blot analysis.

HPK1 is a critical negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 phosphorylates SLP-76 at the Serine 376 residue (pSLP-76). This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, ultimately dampening the T-cell response.[1][2][3][4] Pharmacological inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][5] **Hpk1-IN-36** is a tool compound used to probe this pathway, and its efficacy can be quantitatively assessed by monitoring the reduction in pSLP-76 levels.

This guide compares **Hpk1-IN-36** with other known HPK1 inhibitors, presenting available quantitative data on their potency in inhibiting SLP-76 phosphorylation. A detailed protocol for performing a Western blot to measure pSLP-76 is also provided, along with diagrams illustrating the signaling pathway and experimental workflow.

Comparative Efficacy of HPK1 Inhibitors on pSLP-76 Phosphorylation



The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various HPK1 inhibitors concerning the phosphorylation of SLP-76. Lower IC50 values indicate higher potency. It is important to note that assay conditions can vary between studies, affecting direct comparability.

Compound Name	Assay Type	Cell Type	pSLP-76 IC50 (nM)	Reference
Hpk1-IN-36	Cellular Phosphorylation Assay	Jurkat	Data not publicly available	[6]
Compound 1	pSLP-76 Target Engagement	Human PBMCs	17.59 - 19.8	[1]
Compound 2	pSLP-76 Target Engagement	Human PBMCs	141.44 - 193.41	[1]
Bosutinib	pSLP-76 Target Engagement	Human PBMCs	492.08 - 676.86	[1]
BGB-15025	Biochemical Kinase Assay	-	1.04	[7]
NDI-101150	pSLP-76 Inhibition (FACS)	Human CD4+ T cells	21	[3]
NDI-101150	pSLP-76 Inhibition (FACS)	Human CD8+ T cells	20	[3]
Compound 17	pSLP-76 Target Engagement	Human PBMCs	32	[8]
Compound 22	pSLP-76 Target Engagement	Human PBMCs	78	[8]

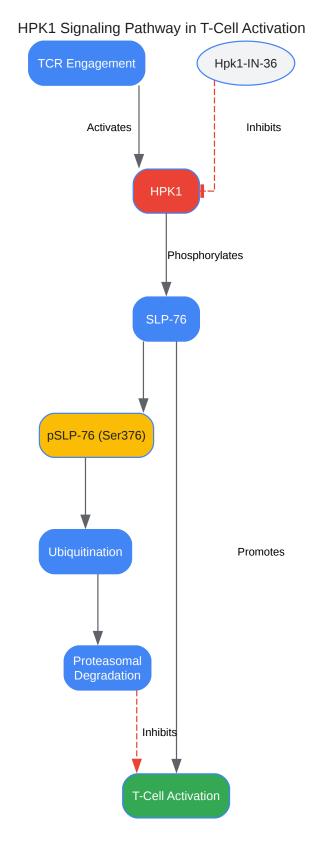
Note: Direct quantitative Western blot data for **Hpk1-IN-36** is not readily available in the public domain. The table includes data from various assays measuring the inhibition of SLP-76 phosphorylation as a surrogate for HPK1 activity.



Visualizing the Mechanism and Workflow

To better understand the underlying biology and the experimental process, the following diagrams are provided.

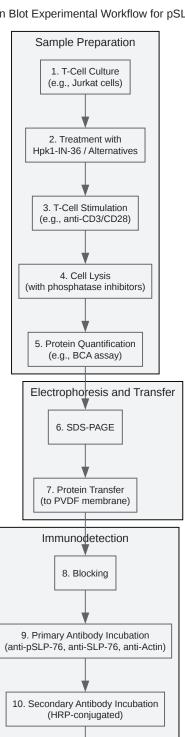




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Caption: HPK1 Signaling Pathway.





Western Blot Experimental Workflow for pSLP-76

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11. Chemiluminescent Detection

Caption: Western Blot Workflow.



Detailed Experimental Protocol: Western Blot for pSLP-76 (Ser376)

This protocol is designed for the analysis of pSLP-76 in a human T-cell line, such as Jurkat cells, treated with HPK1 inhibitors.

Materials:

- Jurkat T-cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Hpk1-IN-36 and other HPK1 inhibitors
- Anti-CD3 and anti-CD28 antibodies for stimulation
- Ice-cold PBS
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
- BCA Protein Assay Kit
- Laemmli sample buffer (2x)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- · Primary antibodies:
 - Rabbit anti-phospho-SLP-76 (Ser376)
 - Rabbit anti-SLP-76 (total)



- Mouse anti-β-Actin (loading control)
- Secondary antibodies:
 - HRP-conjugated anti-rabbit IgG
 - · HRP-conjugated anti-mouse IgG
- TBST (Tris-buffered saline with 0.1% Tween-20)
- · Chemiluminescent HRP substrate
- · Imaging system

Procedure:

- Cell Culture and Treatment:
 - Culture Jurkat cells in complete RPMI-1640 medium.
 - Seed cells at an appropriate density and allow them to grow.
 - Pre-treat cells with desired concentrations of Hpk1-IN-36 or alternative inhibitors for 1-2 hours. Include a DMSO vehicle control.
- T-Cell Stimulation:
 - Stimulate the T-cells with anti-CD3 (e.g., 10 µg/mL) and anti-CD28 (e.g., 10 µg/mL) antibodies for 5-15 minutes at 37°C. An unstimulated control should be included.
- Cell Lysis:
 - Pellet the cells by centrifugation at 4°C.
 - Wash the cell pellet once with ice-cold PBS.
 - Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.



- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- · Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration for all samples with lysis buffer.
 - Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
 - Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel. Include a protein ladder.
 - Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
 - Confirm successful transfer by staining the membrane with Ponceau S.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against pSLP-76 (Ser376) diluted in blocking buffer overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 5-10 minutes each with TBST.



- Incubate with HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Detection and Analysis:
 - Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
 - Capture the chemiluminescent signal using a digital imaging system.
 - To ensure equal protein loading, the membrane can be stripped and re-probed for total SLP-76 and a loading control like β-Actin.
 - Quantify the band intensities using densitometry software. Normalize the pSLP-76 signal to the total SLP-76 or β-Actin signal.

By following this guide, researchers can effectively utilize Western blotting to confirm the activity of **Hpk1-IN-36** and compare its efficacy against other HPK1 inhibitors in modulating the phosphorylation of SLP-76, a key event in T-cell signaling.

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